4-(Aminomethyl)-3-methylheptan-3-ol
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Overview
Description
4-(Aminomethyl)-3-methylheptan-3-ol is an organic compound with a unique structure that includes an amino group and a hydroxyl group on a heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3-methylheptan-3-ol can be achieved through several methods. One common approach involves the alkylation of ammonia or amines. This method typically requires the use of alkyl halides under basic conditions to form the desired amine . Another method involves the reduction of nitriles or amides, which can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation or reduction processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-3-methylheptan-3-ol undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using
Properties
Molecular Formula |
C9H21NO |
---|---|
Molecular Weight |
159.27 g/mol |
IUPAC Name |
4-(aminomethyl)-3-methylheptan-3-ol |
InChI |
InChI=1S/C9H21NO/c1-4-6-8(7-10)9(3,11)5-2/h8,11H,4-7,10H2,1-3H3 |
InChI Key |
MGKWCHUZJVNPND-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CN)C(C)(CC)O |
Origin of Product |
United States |
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